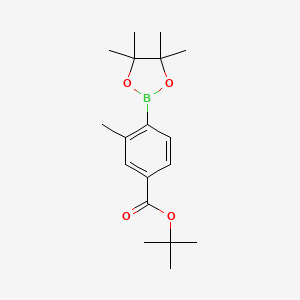

Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Description

Historical Context in Boronate Ester Chemistry

Boronate esters, such as the dioxaborolane ring in this compound, have a rich history in organic chemistry, particularly since the mid-19th century. The first preparation and isolation of boronic acids, the precursors to boronate esters, were reported by Edward Frankland in 1860. His synthesis of ethylboronic acid via oxidation of triethylborane laid the foundation for boron chemistry.

Boronate esters are typically formed by esterification of boronic acids with diols, yielding cyclic structures like the 1,3,2-dioxaborolane ring. These esters are prized for their stability and utility in synthetic organic chemistry, especially in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura reaction, which enables the formation of carbon-carbon bonds with high selectivity and efficiency.

The development of standardized, scalable synthetic processes for boronate esters has been a focus of recent research, emphasizing environmentally sustainable solvents and mild reaction conditions. For example, diethanolamine boronic esters have been synthesized at kilogram scale with high purity and crystallinity, reflecting advances in process chemistry that facilitate broader application in pharmaceutical and material science research.

The unique reactivity of boronate esters stems from the Lewis acidity of the boron center and the dynamic equilibrium between trigonal planar and tetrahedral hybridization states, which influence their stability and reactivity in aqueous and non-aqueous environments. This dynamic behavior underpins their utility in reversible covalent chemistry and materials science applications.

Data Table: Key Chemical and Physical Properties of Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₂₇BO₄ |

| Molecular Weight | 318.22 g/mol |

| CAS Number | 1073493-92-1 |

| IUPAC Name | tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

| Topological Polar Surface Area (TPSA) | 44.76 Ų |

| LogP (calculated) | 3.25 |

| Hydrogen Bond Acceptors | 4 |

| Hydrogen Bond Donors | 0 |

| Rotatable Bonds | 2 |

| SMILES | O=C(OC(C)(C)C)C1=CC=C(B2OC(C)(C)C(C)(C)O2)C(C)=C1 |

Properties

IUPAC Name |

tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H27BO4/c1-12-11-13(15(20)21-16(2,3)4)9-10-14(12)19-22-17(5,6)18(7,8)23-19/h9-11H,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZXRFFSWFUALSU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2)C(=O)OC(C)(C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H27BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Miyaura Borylation of Aryl Bromide Precursor

The most established and widely reported method for synthesizing tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate involves the palladium-catalyzed borylation of tert-butyl 4-bromo-3-methylbenzoate with bis(pinacolato)diboron (B2pin2).

-

$$

\text{tert-butyl 4-bromo-3-methylbenzoate} + \text{B}2\text{pin}2 \xrightarrow[\text{KOAc}]{\text{Pd(dppf)Cl}_2, \text{DMSO}, 80^\circ C} \text{tert-butyl 3-methyl-4-(pinacol boronate)benzoate}

$$ -

- Catalyst: (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride (Pd(dppf)Cl2)

- Base: Potassium acetate (KOAc)

- Solvent: Dimethyl sulfoxide (DMSO)

- Temperature: 80 °C

- Time: Approximately 10 hours

- Atmosphere: Inert (nitrogen or argon)

Yield: High yields reported, typically around 97% under optimized conditions.

This method is classified as a Miyaura borylation, a robust and selective procedure for installing boronate esters on aromatic rings bearing halides.

Alternative Synthetic Routes

While the Miyaura borylation is the mainstay, alternative routes may involve:

- Direct borylation of aromatic C–H bonds using iridium catalysts, though this is less common for this specific substrate due to regioselectivity and functional group tolerance issues.

- Preparation from boronic acid intermediates followed by esterification with pinacol, but this is less efficient and less commonly used industrially.

Industrial Production Considerations

For scale-up and industrial production:

- Continuous flow reactors may be employed to improve heat and mass transfer, enhancing reproducibility and safety.

- Automated reagent addition and precise temperature control optimize reaction kinetics and yield.

- Purification typically involves crystallization or chromatography to achieve high purity suitable for pharmaceutical or advanced material applications.

Detailed Reaction Analysis

| Parameter | Details |

|---|---|

| Catalyst | Pd(dppf)Cl2 |

| Base | Potassium acetate (KOAc) |

| Solvent | Dimethyl sulfoxide (DMSO) |

| Temperature | 80 °C |

| Reaction Time | 10 hours |

| Atmosphere | Inert (N2 or Ar) |

| Yield | Up to 97% |

| Starting Material | tert-butyl 4-bromo-3-methylbenzoate |

| Boron Source | Bis(pinacolato)diboron (B2pin2) |

| Product | tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Research Findings and Optimization

- The choice of base (potassium acetate) is critical for the reaction efficiency, as it facilitates the transmetallation step of the catalytic cycle.

- DMSO as a solvent provides good solubility for all reagents and stabilizes the catalytic species.

- The palladium catalyst Pd(dppf)Cl2 is preferred for its high activity and selectivity in this transformation.

- Reaction temperature and time are optimized to balance conversion and minimize side reactions.

- Inert atmosphere prevents catalyst deactivation by oxygen or moisture.

Summary of Preparation Method

| Step | Description |

|---|---|

| 1 | Dissolve tert-butyl 4-bromo-3-methylbenzoate and B2pin2 in DMSO |

| 2 | Add Pd(dppf)Cl2 catalyst and potassium acetate base |

| 3 | Stir the mixture at 80 °C under inert atmosphere for 10 h |

| 4 | Quench reaction and isolate product by extraction and purification |

| 5 | Confirm product identity and purity by NMR, MS, and HPLC |

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form the corresponding carboxylic acid derivative.

Reduction: Reduction reactions can be performed to convert the boronic ester to boronic acid.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and hydrogen gas (H2) are used.

Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.

Major Products Formed:

Oxidation: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoic acid.

Reduction: 3-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronic ester group is particularly useful in Suzuki-Miyaura cross-coupling reactions, which are widely employed in the construction of biaryls and other organic frameworks.

Biology: Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is used in biological studies to investigate the role of boronic acids in biological systems. It can serve as a probe to study enzyme inhibition and other biochemical processes.

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. Its ability to form stable complexes with biological molecules makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and diabetes.

Industry: The compound finds applications in the development of advanced materials, including polymers and coatings. Its unique chemical properties make it suitable for use in various industrial processes.

Mechanism of Action

The mechanism by which tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate exerts its effects involves its interaction with biological targets. The boronic ester group can form reversible covalent bonds with amino acids, particularly serine and threonine residues in enzymes. This interaction can modulate enzyme activity and influence biochemical pathways.

Molecular Targets and Pathways:

Enzyme Inhibition: The compound can inhibit enzymes such as proteases and kinases by forming stable complexes with their active sites.

Signal Transduction: It can interfere with signal transduction pathways by modulating the activity of key signaling molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs, their properties, and applications:

Key Comparative Analysis

Structural and Electronic Differences: Aromatic vs. Aliphatic Boronates: Aromatic boronates (e.g., tert-butyl benzoate derivatives) exhibit greater stability and slower hydrolysis compared to aliphatic analogs (e.g., propanoate derivatives) due to conjugation with the aromatic ring . Carbamate-containing derivatives (e.g., ) offer improved solubility in polar solvents, advantageous for aqueous-phase reactions.

Synthetic Accessibility: Aliphatic boronates (e.g., propanoate derivatives) are synthesized via hydroboration or carboalumination , while aromatic analogs often require palladium-catalyzed Miyaura borylation . Heterocyclic derivatives (e.g., indazole-based compounds) involve multi-step sequences, including protection/deprotection strategies .

Reactivity in Cross-Coupling: Para-substituted benzoate boronates (e.g., ) show higher reactivity in Suzuki-Miyaura couplings due to reduced steric hindrance. The target compound’s meta-methyl group may necessitate optimized catalytic systems (e.g., Pd-XPhos) to enhance efficiency .

Applications :

Biological Activity

Tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

- Chemical Formula : C17H25BO4

- Molecular Weight : 302.19 g/mol

- CAS Number : 3822087

The compound features a tert-butyl group and a dioxaborolane moiety, which are significant for its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds similar to tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate. For instance:

- Mechanism of Action : Compounds with similar structures have been shown to inhibit tubulin polymerization, which is crucial for cancer cell division. A related compound demonstrated an IC50 value of 0.56 µM against tubulin polymerization .

- Apoptosis Induction : Research indicates that certain derivatives can induce apoptosis in cancer cells. For example, compounds tested on human myeloid leukemia cell lines showed increased apoptotic markers upon treatment .

Inhibition of Kinases

The compound may also exhibit activity against cyclin-dependent kinases (CDKs), which are critical in cell cycle regulation. Inhibiting these kinases can lead to cell cycle arrest and apoptosis in tumor cells .

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative effects of various benzoate derivatives on different cancer cell lines. The results indicated that the presence of the dioxaborolane group significantly enhances the antiproliferative potency compared to their amino counterparts .

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| Compound A | 0.56 | HL-60 |

| Compound B | 1.0 | U937 |

| Tert-butyl derivative | TBD | TBD |

Study 2: Apoptosis Mechanism

In another investigation focusing on the apoptosis mechanism induced by similar compounds, flow cytometry analysis revealed a significant increase in hypodiploid cells (indicative of apoptosis) when treated with specific derivatives at concentrations as low as 10 nM .

Synthesis Methods

The synthesis of tert-butyl 3-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves:

- Formation of the Dioxaborolane Ring : Utilizing boron reagents and suitable precursors.

- Coupling Reactions : Employing coupling agents to attach the tert-butyl and benzoate groups.

Q & A

Q. How to analyze degradation products under acidic conditions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.